2-Azido-2-nitropropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85620-94-6 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
2-azido-2-nitropropane |
InChI |
InChI=1S/C3H6N4O2/c1-3(2,5-6-4)7(8)9/h1-2H3 |
InChI Key |
VMFPOASYKRTFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 2 Nitropropane
Radical-Nucleophilic Substitution (SRN1) Approaches
The SRN1 mechanism for the synthesis of 2-azido-2-nitropropane is initiated by the formation of a radical anion from a suitable precursor. This intermediate then fragments to generate a 2-nitropropyl radical, which subsequently reacts with an azide (B81097) nucleophile. The resulting radical anion of the product propagates the chain by transferring an electron to a new precursor molecule.
The synthesis of α-nitroazides can be effectively initiated through the use of an oxidizing agent such as potassium ferricyanide [K3Fe(CN)6]. In this approach, the ferricyanide ion acts as an electron acceptor, facilitating the formation of the initial radical species from a nitronate anion precursor. The coupling of nitroparaffin salts with various nucleophiles, including azide ions, is effectively mediated by potassium ferricyanide, leading to the formation of the desired α-substituted nitro compounds. researchgate.net
The general scheme for the ferricyanide-mediated synthesis is as follows:
Formation of the Nitronate Anion: 2-nitropropane (B154153) is deprotonated by a suitable base to form the 2-nitropropane anion (a nitronate).
Oxidation: The ferricyanide ion oxidizes the nitronate anion to the 2-nitropropyl radical.
Nucleophilic Attack: The 2-nitropropyl radical is then trapped by the azide anion (N3-) to form the radical anion of this compound.
Electron Transfer: This radical anion transfers an electron to another nitronate anion, propagating the radical chain and forming the final product.
The reaction course can exhibit variability depending on the reaction conditions, such as solvent, temperature, and the nature of the leaving group on the precursor if a substitution reaction is initiated on a 2-substituted-2-nitropropane. These factors can influence the efficiency of the radical chain propagation and the formation of potential side products.
The generation of the 2-nitropropane anion (also known as the 2-propanenitronate) is a critical prerequisite for the SRN1 synthesis of this compound. This anion serves as the direct precursor to the key 2-nitropropyl radical intermediate. The synthesis is induced by the presence of a suitable base to deprotonate 2-nitropropane, followed by an initiation step to generate the radical.
| Reactant/Reagent | Role in Synthesis | Relevant Information |
| 2-Nitropropane | Starting Material | Provides the core 2-nitropropyl structure. |
| Base (e.g., alkoxides) | Deprotonating Agent | Generates the 2-nitropropane anion (nitronate). |
| Potassium Ferricyanide | Oxidizing Agent/Initiator | Initiates the SRN1 chain by oxidizing the nitronate. |
| Azide Source (e.g., NaN3) | Nucleophile | Provides the azide moiety that adds to the radical intermediate. |
Evaluation of Synthetic Purity and Isomeric Considerations
The successful synthesis of this compound necessitates careful consideration of its purity and the potential for isomeric contaminants. The reaction conditions must be optimized to favor the formation of the desired geminal diazide over other possible isomers.
The primary isomeric contaminant of concern in the synthesis of this compound is 1-azido-2-nitropropane. The formation of this isomer would arise from a different reaction pathway, potentially involving the rearrangement of intermediates or the presence of impurities in the starting materials.
Differentiation between these two isomers can be readily achieved using standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: The spectrum of this compound would be characterized by a singlet for the two equivalent methyl groups. In contrast, 1-azido-2-nitropropane would exhibit a more complex splitting pattern with signals for the CH2, CH, and CH3 protons.
13C NMR: The chemical shift of the quaternary carbon bearing both the azide and nitro groups in this compound would be distinct from the chemical shifts of the carbons in the 1-azido-2-nitropropane isomer.
Infrared (IR) Spectroscopy: While both isomers would show characteristic absorbances for the azide (~2100 cm-1) and nitro (~1550 and 1370 cm-1) groups, subtle differences in the fingerprint region could aid in their differentiation.
A structurally similar compound, 1-azido-2-nitro-2-azapropane, has been synthesized and characterized using vibrational and multinuclear NMR spectroscopy, demonstrating the utility of these techniques in identifying the substitution pattern. doi.org
The synthetic principles applied to this compound can be extended to the preparation of other geminal diazides. For instance, the synthesis of 2,2-diazidopropane would likely proceed from a suitable precursor such as 2,2-dibromopropane or acetone via a nucleophilic substitution or a related transformation.
While the direct synthesis of 2,2-diazidopropane from 2-nitropropane derivatives is not a straightforward conversion, the synthesis of related diazido compounds, such as 2-methyl-2-nitro-1,3-diazidopropane, has been reported. This synthesis involved a three-step process of condensation, sulfonation, and finally, azido-substitution, highlighting a different strategic approach to incorporating multiple azide groups into a single molecule.
Reaction Mechanisms and Chemical Reactivity of 2 Azido 2 Nitropropane
Electron Transfer Processes in Reaction Initiation
The initiation of reactions involving 2-azido-2-nitropropane is frequently governed by electron transfer processes, which lead to the formation of reactive intermediates. These processes are fundamental to understanding the subsequent chemical transformations.
Single-Electron Transfer (SET) Mechanisms
The reaction pathways of this compound are often initiated by a single-electron transfer (SET) from a suitable donor to the molecule. This process is a key feature of radical-nucleophilic substitution (SRN1) reactions. The SET mechanism involves the transfer of a single electron to the substrate, which in this case is this compound, to form a radical-anion. This initiation step is crucial as it transforms a relatively stable molecule into a highly reactive species. The tendency of this compound to accept an electron is influenced by the presence of the electron-withdrawing nitro and azido (B1232118) groups.
SRN1 Reaction Pathways
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a prominent reaction pathway for this compound, particularly in its reactions with various nucleophiles. This multi-step chain reaction involves radical and radical-anion intermediates.
Nucleophilic Displacement with Nitrite (B80452) Departure
In many SRN1 reactions of this compound, the nitro group acts as the leaving group in the form of a nitrite anion. This pathway is observed in reactions with a range of nucleophiles, including thiolates. The reaction sequence involves the initial formation of the this compound radical-anion, which then expels a nitrite ion to form the 2-azido-2-propyl radical. This radical can then react with a nucleophile to form a new radical-anion, which in turn transfers an electron to a new molecule of this compound, thus propagating the chain reaction.
Nucleophilic Displacement with Azide (B81097) Departure
Alternatively, the azide group can also serve as the leaving group, departing as an azide anion. This mode of nucleophilic displacement is particularly observed in reactions with nitronate anions. In this scenario, the this compound radical-anion fragments to yield an azide anion and a 2-nitro-2-propyl radical. The subsequent steps of the SRN1 chain reaction then proceed, leading to the formation of the final substitution product.
Reactivity with Diverse Nucleophiles (e.g., Azide Ion, Benzenesulphinate, Thiolates, Carbanions)
This compound exhibits reactivity with a variety of nucleophiles via the SRN1 mechanism. The outcome of these reactions, in terms of which group is displaced, can depend on the specific nucleophile used. For instance, reactions with azide ions, benzenesulphinates, and thiolates typically proceed with the loss of the nitrite group. Conversely, reactions with nitronate anions tend to result in the displacement of the azide group. The reactivity and the nature of the products are also influenced by factors such as the solvent and the presence of light, which can catalyze these radical reactions.
| Nucleophile | Leaving Group |
| Azide ion | Nitrite |
| Benzenesulphinate | Nitrite |
| Thiolates | Nitrite |
| Nitronates | Azide |
In-Depth Analysis of
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the compound this compound concerning the precise topics of oxidative dimerization, radical dissociation mechanisms, and kinetic analysis. While extensive research exists on related compounds such as 2-nitropropane (B154153) and the azide radical individually, this information cannot be directly extrapolated to describe the unique chemical behavior of this compound without introducing scientific inaccuracies.
The user's request for an article focusing solely on this compound and strictly adhering to a detailed outline covering these specific phenomena cannot be fulfilled at this time due to the absence of requisite data in the public domain. Generating content on these topics would fall outside the bounds of established scientific findings.
For context, research on analogous structures does provide insights into potential, though unconfirmed, reactive pathways:
Oxidation of 2-nitropropane , a related compound, is known to proceed through radical intermediates, including the formation of nitrite radicals (NO₂•) under certain conditions. nih.gov The process can be initiated by various means, including enzymatic action or reaction with other radical species like superoxide. nih.govnih.gov
The azide radical (N₃•) is a well-characterized transient species generated from azide precursors. rsc.org Its reactivity is versatile, participating in electron transfer processes and addition reactions. rsc.org
Thermal decomposition is a common pathway for compounds containing both azido and nitro groups, often leading to the elimination of nitrogen gas and the formation of various radical species. researchgate.net
However, without specific experimental or computational studies on this compound, any discussion of its oxidative dimerization, the formation and characterization of the specific transient radical (Me₂CN₃)•, or a detailed kinetic analysis of its reaction pathways would be purely speculative.
Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the user's request, the article cannot be generated. Further experimental research is required to elucidate the specific chemical reactivity and reaction mechanisms of this compound.
Advanced Spectroscopic Characterization and Analytical Methodologies
Electron Spin Resonance (ESR) Spectroscopy for Mechanistic Insights
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is an invaluable tool for studying paramagnetic intermediates, such as free radicals, which may be formed during chemical reactions involving 2-azido-2-nitropropane.
ESR spectroscopy is particularly well-suited for studying electron capture events, where a molecule accepts an electron to form a radical anion. In the context of this compound, the nitro group (–NO₂) serves as a potent electrophore, making it the most probable site for electron capture. This process would result in the formation of the this compound radical anion.
The reduction of aliphatic nitro-compounds to their corresponding nitro-radical-anions is a well-documented phenomenon that can be readily monitored by ESR. Radicals generated from alcohols or ethers have been shown to reduce nitroalkanes, leading to the formation of these radical anions, particularly under neutral or basic conditions. This electron transfer process transforms the diamagnetic parent molecule into a paramagnetic species that is detectable by ESR, providing a window into the initial steps of its reduction chemistry.
The primary paramagnetic species expected from this compound upon electron capture is its radical anion, [(CH₃)₂C(N₃)(NO₂)]•⁻. The identification of this species via ESR spectroscopy relies on the analysis of its spectrum, which is characterized by two key parameters: the g-factor and the hyperfine coupling constants.
The unpaired electron in the radical anion is expected to be localized primarily on the nitro group. Consequently, the ESR spectrum should be dominated by hyperfine coupling to the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I=1). This interaction would split the ESR signal into a characteristic triplet (1:1:1 intensity ratio). Further, smaller couplings to the nitrogen nuclei of the azide (B81097) group and the methyl protons could lead to a more complex, multi-lined spectrum. Analysis of these splitting patterns provides a fingerprint for the identification of the radical species. While direct experimental data for this compound is not available, the expected parameters can be estimated from related nitroalkane radical anions.
| Parameter | Expected Value | Primary Interacting Nucleus | Expected Splitting Pattern |
|---|---|---|---|
| g-factor | ~2.005 | - | - |
| Hyperfine Coupling Constant (aN) | 20-28 Gauss | ¹⁴N (Nitro group) | Triplet |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and purity of a sample.
The ¹H NMR spectrum of this compound is predicted to be remarkably simple, providing a clear indication of its structural symmetry and purity. The molecule contains two methyl (–CH₃) groups attached to a quaternary carbon, and these two groups are chemically equivalent. As there are no other protons in the molecule, the spectrum is expected to consist of a single sharp signal (a singlet).
The chemical shift of this singlet would be influenced by the deshielding effect of the adjacent quaternary carbon, which is bonded to two strongly electronegative groups (azide and nitro). This environment draws electron density away from the methyl protons, causing their signal to appear further downfield compared to simple alkanes. The integration of this peak relative to an internal standard can be used to assess the sample's purity.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃ )₂C(N₃)(NO₂) | 1.8 - 2.2 | Singlet (s) | 6H |
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For this compound, two distinct signals are anticipated, corresponding to the two types of carbon atoms present.
Quaternary Carbon: The carbon atom bonded to both the azide and nitro groups (–C(N₃)(NO₂)) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the two nitrogen-containing substituents. Its signal will, therefore, appear at a low field (high ppm value).
Methyl Carbons: The two equivalent methyl carbons (–CH₃) will give rise to a single signal. While also influenced by the nearby electronegative groups, this effect is attenuated with distance, and their signal will appear at a higher field (lower ppm value) relative to the quaternary carbon.
The absence of extraneous peaks in the ¹³C NMR spectrum is a strong indicator of the compound's purity.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (C H₃)₂C(N₃)(NO₂) | 20 - 30 |
| (CH₃)₂C (N₃)(NO₂) | 90 - 110 |
Nitrogen NMR is a powerful tool for directly probing the nitrogen atoms within a molecule. Nitrogen has two NMR-active isotopes, ¹⁴N (99.6% natural abundance, spin I=1) and ¹⁵N (0.4% natural abundance, spin I=1/2). While ¹⁴N is more abundant, its quadrupolar nature often leads to very broad signals. In contrast, ¹⁵N NMR, despite its low sensitivity, provides much sharper lines and is often preferred for detailed structural analysis.
For this compound, four distinct nitrogen environments exist: one in the nitro group and three within the azide group.
Nitro Group (–NO₂): The nitrogen atom of the nitro group is in a high oxidation state and is heavily deshielded. It is expected to produce a signal in a characteristic downfield region in both ¹⁴N and ¹⁵N NMR spectra. The chemical shift range for aliphatic nitro groups is well-established.
Azide Group (–N₃): The linear azide group consists of three chemically distinct nitrogen atoms: a central nitrogen (Nβ) and two terminal nitrogens, one bonded to the carbon (Nα) and the other at the end of the chain (Nγ). These three nitrogens resonate at very different frequencies, making ¹⁵N NMR particularly informative. The terminal nitrogen (Nγ) is typically the most shielded (lowest ppm), while the central nitrogen (Nβ) is the most deshielded (highest ppm) of the three. In ¹⁴N NMR, the signals from the azide group are often broad and may overlap, making individual assignment challenging.
| Nitrogen Environment | Notation | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Nitro Group | R-N O₂ | +350 to +380 |
| Azide Group (R-Nα-Nβ-Nγ) | Nα (attached to Carbon) | -160 to -180 |
| Nβ (central) | -125 to -140 | |
| Nγ (terminal) | -280 to -300 |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of the functional groups within this compound, primarily the azide (-N₃) and nitro (-NO₂) groups. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of these bonds, providing a unique spectral fingerprint of the molecule.
The most prominent feature in the IR spectrum of compounds containing an azido (B1232118) group is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. This vibration typically occurs in the range of 2100-2160 cm⁻¹. For geminal azidonitroalkanes, this peak is expected to be well-defined and intense. The symmetric stretching vibration (νₛ) of the azide group is generally weaker and appears at lower frequencies, typically between 1200 and 1300 cm⁻¹.
The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The asymmetric stretching vibration is typically observed in the region of 1500-1600 cm⁻¹ and is usually a very strong absorption. The symmetric stretching vibration appears in the 1300-1390 cm⁻¹ range and is also a strong band. The precise positions of these bands can be influenced by the electronic environment of the nitro group. In this compound, the presence of the electron-withdrawing azide group on the same carbon atom can slightly shift these frequencies.
Bending vibrations for both the azide and nitro groups also occur at lower frequencies in the fingerprint region of the IR spectrum, providing additional structural information.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Azide (-N₃) | Asymmetric Stretch (νₐₛ) | 2100 - 2160 | Strong, Sharp |
| Symmetric Stretch (νₛ) | 1200 - 1300 | Weak to Medium | |
| Nitro (-NO₂) | Asymmetric Stretch (νₐₛ) | 1500 - 1600 | Very Strong |
| Symmetric Stretch (νₛ) | 1300 - 1390 | Strong |
This table presents the expected infrared absorption frequencies for the key functional groups in this compound based on typical ranges for organic azides and nitroalkanes.
Complementary Spectroscopic Techniques in α-Nitroazide Research
While IR spectroscopy provides essential information about the functional groups present, a comprehensive characterization of this compound and other α-nitroazides necessitates the use of complementary spectroscopic techniques. These methods offer deeper insights into the molecular structure, connectivity, and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the carbon-hydrogen framework of this compound.
¹H NMR: Due to the symmetry of the this compound molecule, a single peak would be expected in the proton NMR spectrum, corresponding to the six equivalent methyl (CH₃) protons. The chemical shift of this singlet would be influenced by the electronegative azide and nitro groups attached to the quaternary carbon, likely appearing in the downfield region compared to a simple propane (B168953) structure.
¹³C NMR: The ¹³C NMR spectrum would show two distinct signals. One signal would correspond to the two equivalent methyl carbons, and the other, at a significantly more downfield position, would represent the quaternary carbon atom directly bonded to both the azide and nitro groups. The chemical shift of this quaternary carbon is highly diagnostic due to the strong deshielding effects of the two nitrogen-containing substituents.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, though it could be weak due to the lability of the C-N bonds. The fragmentation pattern would likely be dominated by the loss of stable neutral molecules or radicals. Common fragmentation pathways for α-azidonitroalkanes could include:
Loss of dinitrogen (N₂) from the azide group, a very common fragmentation for azides, leading to a significant M-28 peak.
Loss of the nitro group (NO₂) as a radical, resulting in an M-46 peak.
Cleavage of the C-N₃ bond.
Cleavage of the C-NO₂ bond.
Loss of a methyl radical (CH₃), leading to an M-15 peak.
Analysis of these fragment ions allows for the confirmation of the molecular structure and the presence of both the azide and nitro functionalities.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides vibrational information that is complementary to IR spectroscopy. While the asymmetric stretch of the azide group is strong in the IR spectrum, the symmetric stretch is often more prominent in the Raman spectrum. Similarly, the symmetric stretching vibration of the nitro group typically gives a strong Raman signal. This makes Raman spectroscopy a useful tool for confirming the presence and structural details of these functional groups, especially in cases where IR bands may be weak or overlapping.
| Spectroscopic Technique | Information Provided for this compound |
| ¹H NMR | Confirms the presence and equivalence of the methyl groups. |
| ¹³C NMR | Identifies the quaternary carbon and the equivalent methyl carbons, showing the effect of electronegative substituents. |
| Mass Spectrometry | Determines the molecular weight and reveals characteristic fragmentation patterns, such as the loss of N₂ and NO₂. |
| Raman Spectroscopy | Provides complementary vibrational data to IR, particularly for symmetric stretching modes of the azide and nitro groups. |
This table summarizes the key information obtained from complementary spectroscopic techniques for the analysis of this compound.
Theoretical and Computational Investigations of 2 Azido 2 Nitropropane
Density Functional Theory (DFT) for Electronic and Molecular Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It would be the primary tool for a theoretical examination of 2-Azido-2-nitropropane.
Conformational Analysis and Geometrical Optimization
A crucial first step in the theoretical study of a molecule is to determine its most stable three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements of the atoms (conformers) and identifying the one with the lowest energy. For this compound, this would involve rotating the azido (B1232118) (–N₃) and nitro (–NO₂) groups around the central carbon-carbon and carbon-nitrogen bonds.
Geometrical optimization is the process of finding the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. While no specific conformational analysis for this compound is available in the literature, such a study would yield a detailed understanding of its molecular shape.
Electronic Structure: Natural Atomic Charges, Bond Orders, Donor-Acceptor Interactions
Once the optimized geometry is obtained, DFT calculations can provide deep insights into the electronic structure of this compound. Natural Bond Orbital (NBO) analysis is a common technique used to interpret the calculated wave function in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with chemical intuition.
Natural Atomic Charges would reveal the distribution of electron density across the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is vital for understanding the molecule's polarity and reactive sites.
Bond Orders quantify the number of chemical bonds between a pair of atoms. For this compound, NBO analysis would provide bond orders for the C-N bonds of both the azido and nitro groups, as well as the N-N and N-O bonds within these functional groups.
Donor-Acceptor Interactions within the molecule can be identified through NBO analysis by examining the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often described as hyperconjugation, contribute to the stability of the molecule. For instance, lone pairs on the oxygen and nitrogen atoms could act as donors to antibonding orbitals elsewhere in the molecule.
Without specific studies on this compound, no data tables for these electronic properties can be presented.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
A complete FMO analysis for this compound would require specific DFT calculations, which are not currently available in the literature.
Quantum Chemical Calculations of Energetics
Quantum chemical calculations are essential for determining the energetic properties of a molecule, which are fundamental to understanding its stability and reactivity.
Prediction of Thermodynamic Properties (e.g., Enthalpies of Formation)
The enthalpy of formation (ΔHf°) is a crucial thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation is often desirable as it indicates a large amount of stored chemical energy.
Various high-level quantum chemical methods, such as G3 or CBS-QB3, can be used to accurately predict the gas-phase enthalpy of formation. Studies on related compounds suggest that the presence of both azido and nitro groups generally leads to a significant and positive enthalpy of formation. For instance, research on azido- and nitratoalkyl nitropyrazoles has shown that azido compounds tend to have higher heats of formation compared to their nitrate (B79036) ester counterparts. However, without specific calculations for this compound, a precise value cannot be provided.
Calculation of Energy Barriers for Reaction Pathways
Computational chemistry is invaluable for elucidating reaction mechanisms by calculating the energy barriers (activation energies) for potential reaction pathways. For an energetic compound like this compound, a key area of interest would be its thermal decomposition.
Theoretical studies would involve mapping the potential energy surface for various decomposition routes, such as the initial cleavage of a C-N bond or an N-N bond. The transition state for each pathway would be located, and its energy would be calculated. The pathway with the lowest energy barrier is generally the most favorable decomposition route.
For example, studies on the decomposition of 2-nitropropane (B154153) (a related molecule) have investigated the concerted molecular elimination of HONO as a key pathway. For this compound, the initial step could be the extrusion of N₂ from the azido group or the cleavage of the C-NO₂ bond. Determining the relative energy barriers for these processes would be a primary goal of a computational investigation. In the absence of such studies, the specific energy barriers for the reaction pathways of this compound remain unknown.
Derivatization Chemistry and Synthetic Utility of 2 Azido 2 Nitropropane
Click Chemistry Methodologies and Triazole Formation
The azide (B81097) group of 2-azido-2-nitropropane is an ideal participant in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgtcichemicals.com The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. While the thermal reaction often requires elevated temperatures and can produce a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole. nih.govgriffith.edu.au This reaction is robust, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups, making it a powerful tool for molecular construction. tcichemicals.comnih.gov
The utility of this compound in CuAAC reactions allows for its conjugation with a diverse array of alkyne-containing molecules, leading to the formation of novel 1,2,3-triazole derivatives. These triazole products are more than just passive linkers; they can actively participate in hydrogen bonding and dipole interactions, which is a valuable feature in the design of biologically active molecules. nih.gov The reliability and efficiency of this click reaction make it a cornerstone for generating libraries of compounds for various applications, including drug discovery and materials science. tcichemicals.comnih.gov
| Reaction Type | Catalyst | Key Features | Product |
| Huisgen 1,3-Dipolar Cycloaddition (Thermal) | None | Elevated temperatures, potential for regioisomeric mixtures | 1,2,3-Triazole |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts | Mild conditions, high yield, regiospecific to 1,4-isomer | 1,4-Disubstituted 1,2,3-triazole |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru complexes | Complements CuAAC by yielding the 1,5-regioisomer | 1,5-Disubstituted 1,2,3-triazole |
Transformation into Other Nitrogen-Containing Heterocyclic Systems
Beyond the well-established triazole formation, the azide functionality of this compound serves as a precursor for a variety of other nitrogen-containing heterocyclic systems. mdpi.com Organic azides are versatile reagents capable of participating in reactions that lead to the formation of five- and six-membered rings with one or more heteroatoms. mdpi.comfrontiersin.org
For instance, under thermal or photochemical conditions, organic azides can lose dinitrogen to form highly reactive nitrene intermediates. These nitrenes can then undergo various reactions, such as C-H insertion or addition to double bonds, to form new heterocyclic rings. The specific reaction pathway and resulting heterocyclic system depend on the reaction conditions and the structure of the reacting partner.
Furthermore, the azide group can react with various functional groups to construct heterocycles. For example, reactions with activated methylene (B1212753) compounds can lead to the formation of substituted pyrroles. The versatility of the azide group makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org
Strategies for Incorporation of Azido (B1232118) Groups in Complex Molecular Scaffolds
The azido group is a valuable functional handle in the synthesis of complex molecules due to its stability and selective reactivity. The incorporation of an azide moiety, such as the one present in this compound, into more intricate molecular architectures is a key strategy in medicinal chemistry and chemical biology. nih.gov One of the primary methods for introducing an azido group is through the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate, with an azide salt. illinois.edu
The azide group's utility is further highlighted by its role as a bioorthogonal reporter. rsc.org This means it can be introduced into a biological system without interfering with native biochemical processes. Subsequently, the azide can be selectively reacted with a probe molecule, often via click chemistry, to visualize or isolate the target molecule. nih.gov This strategy has found widespread application in labeling and tracking biomolecules such as proteins and nucleic acids. nih.govnih.gov The development of methods for the site-specific introduction of azido groups into complex structures is therefore an active area of research. nih.gov
| Method | Description | Application |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., halide, tosylate) with an azide salt (e.g., sodium azide). illinois.edu | General synthesis of azido-containing compounds. |
| Diazotransfer Reaction | Transfer of an N2 unit from a donor molecule to an amine to form an azide. nih.gov | Conversion of primary amines to azides. nih.gov |
| Ring-Opening of Epoxides/Aziridines | Nucleophilic attack of azide on strained three-membered rings. illinois.edu | Synthesis of β-azido alcohols and β-azido amines. |
Role as a Key Intermediate in Multi-Step Organic Synthesis
The chemical functionalities of this compound make it a valuable intermediate in multi-step organic synthesis. Its ability to introduce both a nitro group and a versatile azide handle in a single step can streamline synthetic routes to complex target molecules. The azide group can be carried through several synthetic steps and then transformed at a later stage, demonstrating its utility as a masked amino group. mdpi.com
In the context of multi-step synthesis, the principles of efficiency and atom economy are paramount. The use of building blocks like this compound, which can participate in high-yielding and clean reactions like click chemistry, aligns with the goals of modern synthetic organic chemistry. umontreal.caflinders.edu.au The development of continuous-flow systems for multi-step synthesis has further enhanced the efficiency and scalability of complex chemical transformations. flinders.edu.au The incorporation of versatile intermediates into these automated platforms is a key aspect of advancing the synthesis of pharmaceuticals and other high-value chemicals. nih.gov
Structure Reactivity and Structure Stability Correlations in α Nitroazides
Influence of Substituent Effects on Reaction Outcome
Substituents attached to the α-carbon have a profound impact on the reactivity of the aromatic ring and the outcome of reactions. In the case of aliphatic compounds like 2-azido-2-nitropropane, the substituents determine the stability of potential intermediates, thereby directing the reaction pathway.
The two methyl groups on the central carbon of this compound are alkyl groups, which are known to be electron-donating through an inductive effect. This effect increases the electron density on the α-carbon. In reactions that proceed through a carbocation intermediate, this electron donation would stabilize a positive charge on the α-carbon. Conversely, substituents that are electron-withdrawing would destabilize such an intermediate, slowing down or preventing reactions that rely on its formation.
In electrophilic aromatic substitution, electron-donating groups activate the aromatic ring, making it more reactive, while electron-withdrawing groups deactivate it. While this compound is an aliphatic compound, the principles of how substituents influence electron density are transferable. The reactivity of alkyl azides in cycloaddition reactions, for example, is influenced by the electronic properties of the substituent, with electron-withdrawing groups generally leading to faster reactions.
Table 1: Effect of Substituents on Benzene Ring Reactivity in Nitration
| R in C₆H₅R | Relative Rate | Effect |
| -OH | 1,000 | Activating |
| -CH₃ | 25 | Activating |
| -H | 1 | Reference |
| -Cl | 0.033 | Deactivating |
| -NO₂ | 6 x 10⁻⁸ | Deactivating |
| This table illustrates the general principle of how different functional groups can alter reactivity, with groups analogous to those in this compound having distinct electronic effects. |
Stereochemical Aspects and Isomeric Effects on Reactivity
Stereochemistry can play a significant role in the reactivity of chiral molecules. For the broader family of α-nitroazides, if the substituents on the α-carbon are different, this carbon becomes a stereocenter, leading to the existence of enantiomers. The spatial arrangement of the nitro and azido (B1232118) groups relative to other substituents can influence the approach of reagents and the stability of transition states, potentially leading to different reaction rates or product distributions for different stereoisomers.
However, this compound is an achiral molecule. Its central α-carbon is bonded to two identical methyl groups, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, stereochemical considerations regarding enantioselectivity or diastereoselectivity are not applicable to the reactions of this specific compound. Isomeric effects would become relevant in analogues such as 1-azido-1-nitrobutane, where the α-carbon is chiral.
Electronic and Steric Factors Governing Reaction Pathways
The reaction pathways of this compound are governed by a combination of electronic and steric factors originating from the groups attached to the tertiary carbon.
Electronic Factors:
Nitro Group (-NO₂): This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This effect reduces the electron density on the α-carbon.
Azido Group (-N₃): The azido group also acts as an electron-withdrawing group through the inductive effect.
Methyl Groups (-CH₃): As alkyl groups, the two methyl substituents are electron-donating via induction.
The cumulative electronic effect is a balance between the strong withdrawal by the nitro and azido groups and the donation by the two methyl groups. This electronic push-pull can significantly influence the stability of the molecule. The presence of adjacent azido and nitro groups can lead to electrostatic repulsion, potentially decreasing the stability of the compound.
Steric Factors: The central carbon in this compound is a sterically hindered tertiary center. It is bonded to four non-hydrogen substituents (two methyl groups, one nitro group, one azido group). This steric crowding can hinder the approach of nucleophiles in bimolecular substitution (S_N2) reactions. Consequently, reaction pathways that involve unimolecular steps, such as S_N1-type reactions (if a suitable leaving group were present) or thermal decomposition, may be favored. The thermal decomposition of azides is a common reaction pathway, often proceeding through the loss of nitrogen gas (N₂) to form a nitrene intermediate. The stability and subsequent reactions of this intermediate are also influenced by the steric and electronic nature of the substituents.
Comparative Analysis with Analogous Azido-Nitro Compounds
The stability and reactivity of this compound can be understood by comparing it with other compounds containing both azido and nitro functionalities. Key properties for comparison include thermal stability (decomposition temperature) and sensitivity. Generally, azido compounds exhibit higher heats of formation and better thermal stability compared to corresponding nitrate (B79036) esters. However, the presence of adjacent nitro and azido groups can increase sensitivity.
Table 2: Comparative Properties of Selected Azido-Nitro Compounds
| Compound Name | Structure | Key Features | Decomposition Temp. (°C) |
| This compound | (CH₃)₂C(N₃)NO₂ | Tertiary α-nitroazide | Not widely reported |
| 1-Azido-2-nitro-2-azapropane | CH₃N(NO₂)CH₂N₃ | Contains nitramine & azide (B81097) | Not specified, but highly sensitive |
| 1,3-Diazido-2-methyl-2-nitropropane (DAMNP) | (N₃CH₂)₂C(CH₃)NO₂ | Contains two primary azides | 234 |
| Azidoethyl Nitropyrazoles | Varies | Azidoalkyl group on pyrazole | ~216 |
| Data compiled from references. |
This comparative analysis highlights how structural modifications, such as replacing a methyl group with another azido group (as in DAMNP) or incorporating a nitramine functionality, significantly impact the compound's properties. The tertiary nature of this compound, with its specific combination of electron-donating methyl groups and electron-withdrawing nitro and azido groups, results in a unique reactivity and stability profile within this class of compounds.
Emerging Research Directions and Future Prospects for 2 Azido 2 Nitropropane Research
Development of Chemo- and Regioselective Synthetic Protocols
The synthesis of geminal azido-nitro compounds, including 2-azido-2-nitropropane, presents unique challenges. Current methods can sometimes lead to side reactions or subsequent nucleophilic substitutions, particularly given the reactivity of the functional groups involved researchgate.net. For instance, studies on heterocyclic analogues have shown that the formation of the desired gem-azido nitro compound can be followed by further reactions, impacting yield and purity researchgate.net.
Future research must focus on the development of highly chemo- and regioselective synthetic strategies. This involves designing protocols that can precisely install both the azido (B1232118) and nitro functionalities onto the C2 position of a propane (B168953) backbone with minimal byproduct formation. Key areas for exploration include:
Advanced Catalysis: Investigating novel catalysts, potentially including transition metal complexes or organocatalysts, that can mediate the selective introduction of the nitro and azido groups. These catalysts could offer milder reaction conditions and greater functional group tolerance.
Flow Chemistry: Utilizing microreactor or flow chemistry systems could provide better control over reaction parameters such as temperature and mixing, potentially suppressing side reactions and improving the selectivity for this compound.
The goal is to establish robust and scalable synthetic methods that provide reliable access to this compound, enabling more extensive investigation of its properties and reactivity.
Advanced Spectroscopic Probes for Real-Time Mechanistic Characterization
A fundamental understanding of the decomposition and reaction pathways of this compound is critical, particularly for its potential use as an energetic material. Traditional characterization methods provide static structural information, but advanced spectroscopic techniques are needed to probe the highly transient species and rapid transformations that occur during its decomposition or reaction.
Future research should employ state-of-the-art spectroscopic tools to gain real-time mechanistic insights. These techniques can monitor reactions on timescales from femtoseconds to seconds, providing invaluable data on reaction kinetics and intermediate species.
Time-Resolved Infrared (TRIR) Spectroscopy: Femtosecond TRIR spectroscopy can be used to investigate the photochemical dynamics of the molecule. mdpi.com By exciting the molecule with a laser pulse and probing the subsequent changes in its vibrational spectrum, researchers can map out the initial steps of decomposition, identifying short-lived intermediates and their transformation pathways.
Confined Rapid Thermolysis/FTIR Spectroscopy: To study thermal decomposition under controlled, high-heating-rate conditions, this technique is ideal. psu.eduosti.gov It allows for the rapid heating of a small sample to a specific temperature, with evolved gaseous products immediately analyzed by FTIR spectroscopy. psu.eduosti.gov This provides crucial data on the identity and evolution rate of decomposition products, which is essential for modeling thermal stability and combustion behavior.
By applying these advanced methods, a detailed picture of the mechanistic chemistry of this compound can be constructed, from initial bond-breaking events to the formation of final products.
Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling
The experimental synthesis and characterization of energetic materials can be resource-intensive and hazardous. The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry offers a powerful paradigm to accelerate the discovery and characterization process. uio.noacs.org For this compound, these computational tools can provide predictive insights into its properties, guiding experimental efforts.
The development of robust ML models is a key future prospect for research on this and related compounds. researchgate.net This involves several key aspects:
Property Prediction: ML algorithms, such as kernel ridge regression and neural networks, can be trained on existing data from other energetic materials to predict key performance and stability parameters for this compound. arxiv.orgnih.gov These parameters include detonation velocity, detonation pressure, enthalpy of formation, and sensitivity to impact or friction. researchgate.netbohrium.com
Feature Engineering: A critical step is the development of effective molecular representations, or "features," that capture the essential chemical information of the molecule. nih.gov These can range from simple constitutional descriptors to more complex quantum chemical parameters and molecular fingerprints.
Generative Models: Advanced AI techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) can be used for de novo design. researchgate.net By learning from the vast chemical space of known compounds, these models could suggest novel derivatives of this compound with optimized properties.
By leveraging ML and AI, researchers can create a feedback loop where computational predictions guide targeted experiments, dramatically increasing the efficiency of the research and development cycle for new energetic materials. acs.org
Exploration of Novel Chemical Transformations and Applications beyond Current Scope
While the geminal azido-nitro moiety suggests applications in energetics, the unique combination of these two functional groups offers significant potential for novel chemical transformations and applications in other areas of chemistry. The azide (B81097) group is a versatile handle for introducing nitrogen and participating in cycloaddition reactions, while the nitro group is a strong electron-withdrawing group that can be converted into other functionalities like amines or carbonyls. nih.gov
A significant future research direction is to explore the synthetic utility of this compound beyond its energetic properties. This could unlock new applications in materials science and medicinal chemistry.
Selective Functional Group Transformation: Research into the selective reaction of one functional group in the presence of the other is a key area. For example, conditions could be developed for the [3+2] cycloaddition ("click" reaction) of the azide group while leaving the nitro group intact, or vice-versa. This would allow this compound to serve as a versatile building block in complex molecule synthesis.
Synthesis of Nitrogen-Rich Heterocycles: The intramolecular reaction between the azide and nitro groups, or their derivatives, could provide novel routes to nitrogen-containing heterocyclic compounds. mdpi.com These structures are of significant interest in pharmaceutical chemistry due to their prevalence in biologically active molecules.
Nitro-Mannich and Related Reactions: The acidic proton on the carbon bearing the nitro group could potentially be exploited in reactions like the nitro-Mannich (aza-Henry) reaction, where the nitroalkane adds to an imine. nih.gov Applying this chemistry to this compound could lead to the synthesis of complex β-nitroamines containing an additional azide handle for further functionalization.
By exploring these novel transformations, the scope of this compound's utility can be expanded significantly, positioning it as a valuable intermediate in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and stability of 2-azido-2-nitropropane in synthetic workflows?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) for nitro (∼1520 cm⁻¹) and azido (∼2100 cm⁻¹) functional groups. Stability under varying temperatures can be evaluated using differential scanning calorimetry (DSC) to detect exothermic decomposition .
Q. How should researchers design experiments to determine the solubility profile of this compound in polar vs. non-polar solvents?
- Methodology : Perform gravimetric solubility tests in solvents like water, ethanol, and dichloromethane at 25°C. Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to monitor solvent compatibility and potential decomposition. For non-polar solvents, gas chromatography (GC) can quantify residual solvent interactions .
Q. What safety protocols are critical when handling this compound due to its reactive functional groups?
- Methodology : Conduct all syntheses in a fume hood with explosion-proof equipment. Use inert atmospheres (N₂/Ar) to minimize azide decomposition risks. Store at -20°C in amber glass to prevent photodegradation. Reference safety data sheets (SDS) for nitro compounds, which highlight hazards like skin irritation and thermal instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported genotoxicity data for this compound across different cell lines?
- Methodology : Cross-validate results using multiple assays (e.g., Ames test for mutagenicity, comet assay for DNA damage). Control variables like cell passage number, exposure time, and metabolite generation (e.g., nitroso intermediates). Compare data with structurally similar nitropropanes (e.g., 2-nitropropane) to identify mechanistic parallels .
Q. What experimental frameworks are suitable for studying the metabolic pathways of this compound in mammalian systems?
- Methodology : Use isotope-labeled (e.g., ¹⁵N-azide) analogs and track metabolites via liquid chromatography-mass spectrometry (LC-MS). Employ liver microsomal assays to identify cytochrome P450-mediated transformations. Validate findings with in vivo models (e.g., rodent studies) to assess systemic absorption and excretion .
Q. How should researchers design studies to investigate the compound’s thermal decomposition mechanisms under controlled conditions?
- Methodology : Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products (e.g., nitrogen oxides). Use computational models (DFT calculations) to predict reaction pathways and compare with experimental data from time-resolved FTIR or Raman spectroscopy .
Data Contradiction Analysis
Q. Why do conflicting results arise in studies evaluating the mutagenic potential of this compound?
- Analysis : Discrepancies may stem from impurity profiles (e.g., residual solvents or synthetic byproducts) or assay sensitivity thresholds. Address this by standardizing synthesis protocols (e.g., recrystallization) and including positive/negative controls (e.g., sodium azide for azide-specific effects) in toxicity screens .
Q. How can researchers reconcile differences in reported stability thresholds for this compound in aqueous vs. anhydrous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
